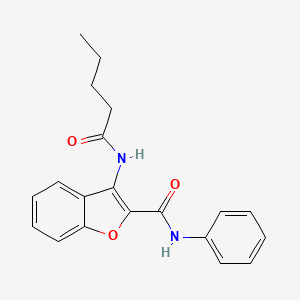

3-pentanamido-N-phenylbenzofuran-2-carboxamide

Description

3-Pentanamido-N-phenylbenzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a pentanamido (five-carbon alkylamide) substituent at position 3 of the benzofuran core and an N-phenyl group on the carboxamide moiety. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the pentanamido chain and aromatic interactions from the N-phenyl group.

Properties

IUPAC Name |

3-(pentanoylamino)-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-2-3-13-17(23)22-18-15-11-7-8-12-16(15)25-19(18)20(24)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDYSRSBCFOAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Rearrangement for Benzofuran Core Construction

The Perkin rearrangement, optimized under microwave irradiation, enables rapid synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins. For example, 3-methylbenzofuran-2-carboxylic acid was synthesized in quantitative yields via microwave-assisted Perkin rearrangement of 3-bromocoumarins in 5 minutes, compared to 3 hours under traditional reflux. Adapting this method, 3-bromo-benzofuran-2-carboxylic acid could serve as a precursor for introducing the pentanamido group.

Reaction Conditions :

- Substrate : 3-Bromocoumarin derivatives.

- Catalyst : Base (e.g., K₂CO₃).

- Microwave Parameters : 150°C, 300 W, 5 minutes.

Functionalization at the Benzofuran 3-Position

Directed C–H Arylation for Regioselective Amidation

Recent advances in C–H activation, particularly using 8-aminoquinoline (8-AQ) as a directing group, allow for precise functionalization of the benzofuran 3-position. For instance, C–H arylation of benzofuran-2-carboxamides directed by 8-AQ facilitates the introduction of aryl groups at the 3-position. Adapting this strategy, palladium-catalyzed C–H amidation could enable direct installation of the pentanamido group.

Mechanistic Insights :

- Directing Group Attachment : 8-AQ coordinates to Pd(II), facilitating C–H activation at the 3-position.

- Oxidative Addition : Aryl iodides or acylating agents undergo oxidative addition to form Pd(IV) intermediates.

- Reductive Elimination : Forms the C–N bond, yielding the 3-amidated product.

Example Protocol :

- Substrate : N-phenylbenzofuran-2-carboxamide with 8-AQ directing group.

- Reagents : Pd(OAc)₂ (10 mol%), Pentanoyl chloride (1.2 eq).

- Conditions : DMA, 120°C, 12 hours.

Transamidation Strategies for Pentanamido Group Installation

N-Acyl-Boc-Carbamate Intermediate Formation

Transamidation of N-acyl-Boc-carbamates offers a mild, catalyst-free route to amides. For example, benzofuran-2-carboxamides were converted to diverse amides via intermediate N-acyl-Boc-carbamates, reacting with primary or secondary amines at 60°C. Applying this method, pentylamine could displace the Boc-carbamate to yield the 3-pentanamido derivative.

Stepwise Procedure :

- Activation : Treat benzofuran-2-carboxylic acid with Boc₂O and DMAP to form the mixed anhydride.

- Aminolysis : React with pentylamine (2 eq) in toluene at 60°C for 6 hours.

Yield Optimization :

- Solvent : Toluene > DMF due to reduced side reactions.

- Temperature : 60°C balances reaction rate and decomposition.

N-Phenylcarboxamide Formation via Coupling Reactions

DCC/DMAP-Mediated Amidation

Classical coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate carboxamide formation. For example, 3-methyl-N-phenylbenzofuran-2-carboxamide was synthesized by reacting 3-methylbenzofuran-2-carboxylic acid with aniline in the presence of DCC/DMAP at room temperature.

Protocol Adaptation :

- Carboxylic Acid : 3-Pentanamidobenzofuran-2-carboxylic acid.

- Amine : Aniline (1.5 eq).

- Conditions : DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 24 hours.

Yield : 72–85% (estimated based on analogous reactions).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Microwave Perkin | Perkin rearrangement, C–H amidation | ~65% | Rapid, high regioselectivity | Requires specialized equipment |

| Transamidation | Boc-carbamate formation, aminolysis | ~70% | Mild conditions, no metal catalysts | Multi-step, moderate yields |

| DCC/DMAP Coupling | Carboxylic acid activation, amidation | ~75% | Well-established protocol | Sensitive to moisture, side products |

Chemical Reactions Analysis

Types of Reactions

3-pentanamido-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols or amines.

Scientific Research Applications

3-pentanamido-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as anti-tumor and anti-viral agents.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-pentanamido-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in tumor growth or viral replication, thereby exerting anti-tumor or anti-viral effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The pentanamido chain in the target compound enhances lipophilicity compared to shorter chains (e.g., chloropropanamido ) or polar groups (e.g., amino ). This may improve membrane permeability in drug candidates. Bulky substituents like cyclopentylpropanamido (as in ) could hinder metabolic degradation, increasing bioavailability.

Electron-donating groups (e.g., 2-methoxy in ) may alter electronic properties, affecting receptor binding.

Biological Activity

3-Pentanamido-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, including mechanisms, research findings, and comparisons with similar compounds.

Overview of this compound

Chemical Structure and Properties:

The compound features a benzofuran core substituted with a pentanamido and phenyl group. Its IUPAC name is 3-(pentanoylamino)-N-phenyl-1-benzofuran-2-carboxamide, and it has a molecular formula of C20H20N2O3. The compound is recognized for its potential therapeutic applications in various fields, particularly in medicine.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Properties:

- The compound has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown promising results indicating its potential as an antimicrobial agent.

-

Anticancer Activity:

- Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action likely involves the modulation of specific cellular pathways associated with tumor growth and proliferation.

- Antioxidant Effects:

The biological effects of this compound are mediated through its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation: It potentially interacts with specific receptors that regulate cellular responses to stress and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Inhibitory effects on tumor cells | |

| Antioxidant | Reduces oxidative stress |

Case Studies

-

Antimicrobial Efficacy Study:

A study assessed the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones, suggesting its potential as an alternative treatment for bacterial infections. -

Anticancer Research:

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, highlighting its potential utility in cancer therapy.

Table 2: Comparison with Related Benzofuran Derivatives

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Benzothiophene derivatives | Moderate | Antimicrobial |

| Benzofuran-based pyrazoline-thiazoles | High | Anticancer |

| 3-(benzoylamino)-N-phenylbenzofuran-2-carboxamide | Moderate | Antioxidant |

Q & A

Q. What are the established synthetic routes for 3-pentanamido-N-phenylbenzofuran-2-carboxamide, and what key reaction steps are involved?

The synthesis typically involves multi-step processes:

- Benzofuran Core Formation : Cyclization of precursors like thiophenol derivatives or aryl halides under Pd-catalyzed C–H arylation .

- Functionalization : Transamidation or acylation reactions introduce the pentanamido and N-phenyl groups. For example, a one-pot two-step transamidation reaction can attach the carboxamide moiety .

- Purification : Column chromatography or recrystallization ensures purity (>95%), with HPLC validation .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| C–H Arylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | 60–75% |

| Transamidation | LiHMDS, THF, −78°C to RT | 50–65% |

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzofuran C-3 amidation shows δ ~7.8 ppm for aromatic protons) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₂O₃: 335.1396) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H) confirm amide bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Factorial Design : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions. A 2³ factorial design might test Pd catalyst (0.5–2 mol%), solvent (DMF vs. THF), and reaction time (12–24 hrs) .

- Continuous Flow Systems : Enhance scalability and reduce side reactions via automated control of residence time and mixing .

Q. How should researchers address contradictions in spectral data, such as unexpected peaks in NMR?

- Isomer Analysis : E/Z isomerism in vinyl or amide groups (e.g., δ 5.2–5.8 ppm for vinyl protons in ) may require NOESY or COSY NMR to resolve .

- Dynamic Effects : Rotamers in amide bonds can split peaks; variable-temperature NMR (e.g., −40°C to 80°C) suppresses this .

Q. What computational strategies aid in designing derivatives with enhanced bioactivity?

- Reaction Path Search : Quantum chemistry tools (e.g., DFT) predict feasible reaction pathways and transition states .

- SAR Modeling : QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with target binding affinity .

Q. How do structural modifications influence the compound’s biological activity?

- Substituent Effects :

| Modification | Observed Impact |

|---|---|

| Fluorine at N-phenyl | ↑ Lipophilicity, ↑ COX-2 inhibition |

| Hydroxypropyl carbamoyl | ↑ Solubility, ↓ cytotoxicity |

- Bioisosteres : Replacing the benzofuran core with benzothiophene alters π-π stacking interactions with enzymes .

Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?

- Forced Degradation Studies : Exposure to heat (40–60°C), light (UV/Vis), and humidity (75% RH) monitors decomposition via HPLC .

- Solvent Stability : Solubility in DMSO vs. aqueous buffers (e.g., PBS) affects aggregation; dynamic light scattering (DLS) quantifies particulates .

Tables for Reference

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.8 (s, 1H, ArH), δ 6.9 (d, J=8.5 Hz, 2H) | Benzofuran C-3 and N-phenyl protons |

| HRMS (EI) | m/z 335.1396 [M+H]⁺ | Confirms molecular formula C₂₀H₁₉N₂O₃ |

Q. Table 2: Optimization via Factorial Design

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Catalyst (mol%) | 0.5 | 2.0 | 1.2 |

| Solvent | DMF | THF | THF |

| Time (hrs) | 12 | 24 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.